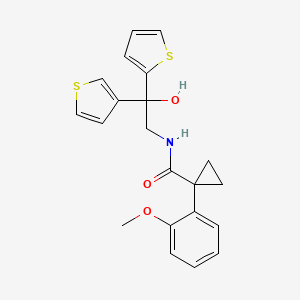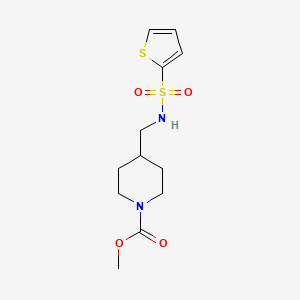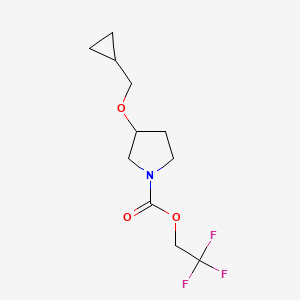
2,2,2-三氟乙基 3-(环丙基甲氧基)吡咯烷-1-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is a chemical compound characterized by its trifluoroethyl group and cyclopropylmethoxy moiety attached to a pyrrolidine ring
科学研究应用
药物化学与药物开发
三氟乙基环丙基甲氧基吡咯烷羧酸酯在药物化学领域展现出作为构建单元的潜力。研究人员正在探索其在设计新型药物中的应用,因为它具有独特的结构特征。通过改变吡咯烷环上的取代基,科学家可以创造出具有改进药理特性的类似物。 这些衍生物可能靶向特定的受体、酶或通路,使它们成为药物开发的宝贵候选者 .
用于有机合成的氟化构建单元
氟化化合物在合成化学中发挥着至关重要的作用。三氟乙基环丙基甲氧基吡咯烷羧酸酯是三氟乙基基团的优良来源。研究人员可以将该部分整合到各种有机分子中,增强其稳定性、亲脂性和生物利用度。 三氟乙基基团还可以影响化学反应中的反应性和选择性,使其成为通用的构建单元 .
农用化学品和作物保护
三氟乙基基团的吸电子性质可以增强农用化学品的生物活性。研究人员正在研究其在设计新型杀虫剂、除草剂和杀菌剂中的潜力。 通过将三氟乙基部分连接到现有的活性化合物,他们旨在提高其功效,减少对环境的影响并增强作物保护 .
材料科学:低折射率聚合物
三氟乙基环丙基甲氧基吡咯烷羧酸酯有助于开发低折射率聚合物。这些材料在光波导、抗反射涂层和其他光子器件中得到应用。 通过将三氟乙基基团整合到聚合物主链中,科学家获得了具有降低光散射和提高透明度的材料 .
光子和光学材料
研究人员正在探索三氟乙基环丙基甲氧基吡咯烷羧酸酯在光子和光学应用中的应用。其低折射率使其适合用作光波导中的包层。 此外,其透明性和低表面张力特性在光学涂层和薄膜中具有优势 .
有机合成:三氟甲基基团的引入
三氟乙基基团是三氟甲基 (CF3) 部分的宝贵来源。研究人员可以使用三氟乙基环丙基甲氧基吡咯烷羧酸酯将 CF3 基团引入各种有机分子中。这些改性后的化合物通常表现出改变的反应性、亲脂性和生物活性。 三氟甲基基团在药物发现和农用化学研究中特别有价值 .
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Nucleophilic Substitution: Reacting a suitable pyrrolidine derivative with 2,2,2-trifluoroethyl chloroformate under basic conditions.
Esterification: Reacting 3-(cyclopropylmethoxy)pyrrolidine with trifluoroacetic anhydride in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the trifluoroethyl group.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides and other substituted pyrrolidines.
Chemistry:
Catalyst Development: The compound can be used as a precursor for catalysts in organic synthesis.
Ligand Design: It serves as a ligand in coordination chemistry, aiding in the formation of metal complexes.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Drug Design: It can be used in the design of new pharmaceuticals due to its bioactive properties.
Medicine:
Therapeutic Agents: The compound's derivatives may be explored for their therapeutic potential in treating various diseases.
Diagnostic Tools: It can be used in the development of diagnostic agents for medical imaging.
Industry:
Material Science: The compound can be incorporated into materials to enhance their properties, such as thermal stability and chemical resistance.
Agriculture: It may be used in the formulation of pesticides and herbicides.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The exact mechanism depends on the biological context and the specific derivatives involved.
相似化合物的比较
2,2,2-Trifluoroethyl Acrylate: Similar in structure but lacks the pyrrolidine ring.
3-(Cyclopropylmethoxy)pyrrolidine-1-carboxylate: Lacks the trifluoroethyl group.
Trifluoroethyl Methacrylate: Similar trifluoroethyl group but different backbone.
Uniqueness: 2,2,2-Trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is unique due to its combination of trifluoroethyl and cyclopropylmethoxy groups on a pyrrolidine ring, which imparts distinct chemical and biological properties compared to its similar compounds.
属性
IUPAC Name |
2,2,2-trifluoroethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO3/c12-11(13,14)7-18-10(16)15-4-3-9(5-15)17-6-8-1-2-8/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCAYMHWRIUDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2560034.png)
![3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one](/img/structure/B2560035.png)
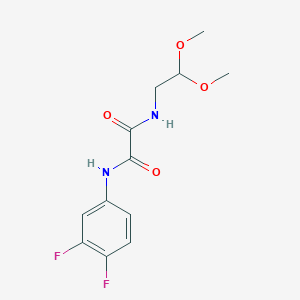
![2-bromo-5-methoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide](/img/structure/B2560037.png)
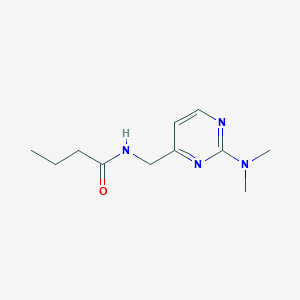
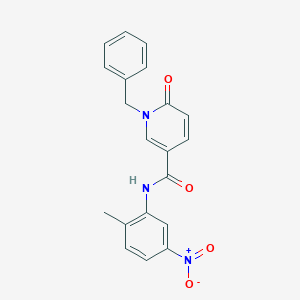
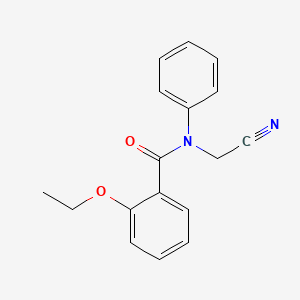
![N-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B2560046.png)
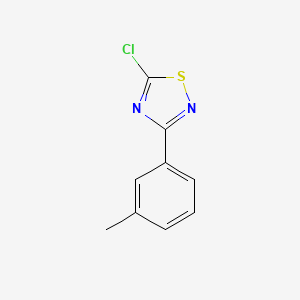
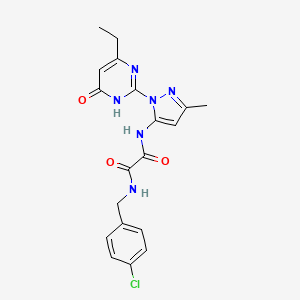
![Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2560051.png)
